Cas no 160169-32-4 ((S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide)

(S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
- (S)-N-(1-(2,6-Dimethylphenoxy)propan-2-yl)acetamide
- N-[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]acetamide
- DB-300136
- starbld0005944
- 160169-32-4
- (S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide
-
- Inchi: InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1
- InChI Key: DNSFMKGQWLZMOJ-NSHDSACASA-N
- SMILES: Cc1cccc(c1OC[C@H](C)NC(=O)C)C
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 391.4±30.0 °C at 760 mmHg
- Flash Point: 190.5±24.6 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D476525-1g |
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
160169-32-4 | 1g |
$ 1590.00 | 2022-06-05 | ||
TRC | D476525-100mg |
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
160169-32-4 | 100mg |
$253.00 | 2023-05-18 | ||
TRC | D476525-1000mg |
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
160169-32-4 | 1g |
$1918.00 | 2023-05-18 | ||
TRC | D476525-2.5g |
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
160169-32-4 | 2.5g |
$ 3000.00 | 2023-09-07 |
(S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide Related Literature
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on (S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide
Comprehensive Overview of (S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide (CAS No. 160169-32-4)
(S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide, with the CAS number 160169-32-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chiral acetamide derivative is characterized by its unique structural features, including a 2,6-dimethylphenoxy group and a 1-methylethyl moiety, which contribute to its potential biological activity. Researchers are particularly interested in its stereospecific properties, as the (S)-enantiomer often exhibits distinct pharmacological profiles compared to its (R)-counterpart.
The compound's molecular formula and precise stereochemistry make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its potential as a building block for novel central nervous system (CNS) agents, given its ability to cross the blood-brain barrier. This property aligns with current trends in neurological drug discovery, where researchers are actively seeking compounds with improved bioavailability and target specificity.
From a synthetic chemistry perspective, 160169-32-4 presents interesting challenges and opportunities. The presence of both phenolic ether and amide functionalities allows for diverse chemical modifications, making it a versatile scaffold for structure-activity relationship (SAR) studies. This aspect is particularly relevant in today's pharmaceutical landscape, where fragment-based drug design and molecular hybridization strategies are gaining prominence.
The compound's physicochemical properties have been the subject of several investigations. Its logP value suggests moderate lipophilicity, which is advantageous for compounds intended for oral administration. Additionally, its chiral center at the 1-methylethyl position makes it an interesting case study for enantioselective synthesis methods, a hot topic in modern green chemistry and catalytic asymmetric synthesis.
In the context of drug metabolism, preliminary studies suggest that (S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide undergoes cytochrome P450-mediated oxidation, with potential formation of active metabolites. This characteristic has sparked interest in its potential as a prodrug candidate, particularly for conditions requiring sustained drug release or targeted delivery.
The analytical characterization of this compound typically involves advanced techniques such as chiral HPLC for enantiomeric purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These analytical challenges reflect broader trends in pharmaceutical quality control, where regulatory requirements for chiral drugs are becoming increasingly stringent.
From an intellectual property perspective, CAS 160169-32-4 has been referenced in several patents related to neurological disorders and pain management. This aligns with current pharmaceutical industry focus areas, particularly the search for novel non-opioid analgesics and neuroprotective agents.
Environmental and toxicological assessments of this compound are limited but suggest it follows typical acetamide biodegradation pathways. This aspect is increasingly important as regulatory agencies emphasize green chemistry principles and sustainable pharmaceutical manufacturing.
The commercial availability of (S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide is primarily through specialty chemical suppliers that cater to pharmaceutical research and development laboratories. Its pricing reflects the challenges associated with chiral synthesis and purification, making it a valuable reference compound for method development in asymmetric catalysis.
Future research directions for this compound may include exploration of its protein binding characteristics, detailed pharmacokinetic profiling, and evaluation of its potential as a molecular probe for studying enzyme-substrate interactions. These investigations would contribute valuable data to the growing field of precision medicine and personalized therapeutics.
160169-32-4 ((S)-N-2-(2,6-dimethylphenoxy)-1-methylethylacetamide) Related Products
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)




